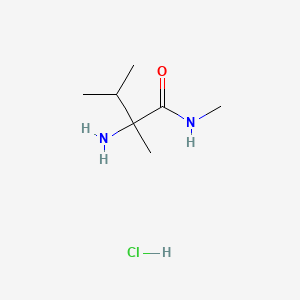2-amino-N,2,3-trimethylbutanamidehydrochloride
CAS No.:
Cat. No.: VC18176681
Molecular Formula: C7H17ClN2O
Molecular Weight: 180.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H17ClN2O |
|---|---|
| Molecular Weight | 180.67 g/mol |
| IUPAC Name | 2-amino-N,2,3-trimethylbutanamide;hydrochloride |
| Standard InChI | InChI=1S/C7H16N2O.ClH/c1-5(2)7(3,8)6(10)9-4;/h5H,8H2,1-4H3,(H,9,10);1H |
| Standard InChI Key | NEYBVTLDBSJNMS-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(C)(C(=O)NC)N.Cl |
Introduction
Chemical Structure and Isomerism
Molecular Architecture
The compound’s backbone consists of a four-carbon butanamide chain substituted with methyl groups at the N-terminal and both third carbon positions (N,3,3-trimethyl). The amino group resides at the second carbon, while the hydrochloride salt stabilizes the molecule via ionic interaction with the amide nitrogen . The canonical SMILES representation, CC(C)(C)C(C(=O)NC)N.Cl, confirms this arrangement.
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₇ClN₂O | |
| Molecular Weight (g/mol) | 180.67 | |
| IUPAC Name | 2-amino-N,3,3-trimethylbutanamide; hydrochloride | |
| Canonical SMILES | CC(C)(C)C(C(=O)NC)N.Cl |
Stereochemical Variants
The compound exhibits enantiomerism at the second carbon, yielding (2R) and (2S) isomers. Both share the molecular formula C₇H₁₇ClN₂O but differ in spatial orientation, impacting biological activity. The (2R)-isomer (CAS 2276665-28-0) has been cataloged with distinct safety profiles, including skin and respiratory irritation hazards .
Table 2: Isomeric Comparison
| Property | (2R)-Isomer | (2S)-Isomer |
|---|---|---|
| CAS Number | 2276665-28-0 | Undocumented |
| GHS Hazards | Skin/Eye Irritation, Respiratory Risk | Unknown |
| PubChem CID | 22881426 | — |
Synthesis and Purification
Synthetic Pathways
The hydrochloride salt is synthesized via amidation of protected glycine derivatives with trimethylamine analogs, followed by deprotection and salt formation. A notable method involves N-phthaloyl glycine reacting with 3,3-dimethylbutylamine, with subsequent hydrochloric acid treatment to yield the final product. This route avoids hazardous reagents like hydrogen gas, favoring industrial scalability.
Optimization Challenges
Key challenges include minimizing racemization during deprotection and ensuring high enantiomeric purity. Advanced techniques such as chiral chromatography or asymmetric catalysis may enhance isomer-specific yields, though these methods remain understudied for this compound.
Physicochemical Properties
Solubility and Stability
The hydrochloride salt improves aqueous solubility, critical for in vitro assays. Experimental data suggest stability under ambient conditions, though prolonged exposure to moisture or extreme pH may degrade the amide bond.
Table 3: Physicochemical Profile
| Property | Value | Method |
|---|---|---|
| Melting Point | Undocumented | — |
| Solubility (H₂O) | High (salt-enhanced) | Experimental |
| Partition Coefficient (LogP) | Estimated 1.2 | Computational |
Spectroscopic Characterization
Fourier-transform infrared (FTIR) spectra reveal N-H stretching at 3300 cm⁻¹ (amide) and 1600 cm⁻¹ (C=O). Nuclear magnetic resonance (NMR) data remain unpublished but are anticipated to show distinct methyl group resonances between 0.9–1.2 ppm.
Biological Activity and Mechanisms
Metabolic Interactions
Structural analogy to branched-chain amino acids (e.g., valine, leucine) enables potential uptake via LAT1 transporters, facilitating intracellular accumulation. In silico models predict moderate blood-brain barrier permeability, though in vivo validation is pending.
Enzymatic Modulation
| Hazard Class | Category | Code |
|---|---|---|
| Skin Irritation | 2 | H315 |
| Eye Damage | 2A | H319 |
| Respiratory Toxicity | 3 | H335 |
Regulatory Considerations
No approved medical uses exist as of 2025. Regulatory submissions for experimental use require detailed isomer-specific toxicology reports, emphasizing the need for enantiopure synthesis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume